molecular formula C21H20FN3O3 B3402432 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 1058233-05-8

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B3402432
CAS No.: 1058233-05-8
M. Wt: 381.4 g/mol
InChI Key: RILPXMQRNXRRET-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core (6-oxopyrimidin-1(6H)-yl) substituted with a 4-fluorophenyl group at the 4-position. The acetamide linker connects this core to a 2-methoxyphenethyl moiety.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-19-5-3-2-4-16(19)10-11-23-20(26)13-25-14-24-18(12-21(25)27)15-6-8-17(22)9-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPXMQRNXRRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H18FN3O2
  • Molecular Weight: 303.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the pyrimidine core facilitates interactions with biological macromolecules.

Potential Targets:

  • Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors: It could modulate receptor activity related to neurotransmission or other physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticonvulsant Activity: Similar compounds have shown efficacy in models of epilepsy, suggesting that this molecule may also possess anticonvulsant properties. Initial studies should focus on its performance in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models.
  • Analgesic Effects: The structural similarity to known analgesics suggests potential pain-relieving properties. Studies assessing its effectiveness in animal models of pain could provide insights.

Study 1: Anticonvulsant Activity Evaluation

A study conducted on related pyrimidine derivatives showed promising anticonvulsant activity. In this study, various derivatives were synthesized and evaluated for their efficacy using MES and PTZ models. The findings indicated that modifications to the pyrimidine core significantly influenced anticonvulsant potency.

CompoundDose (mg/kg)MES ProtectionPTZ Protection
A100YesNo
B300YesYes
C100NoYes

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the introduction of specific functional groups, such as methoxy or fluorine substituents, could enhance biological activity. The study emphasized the importance of lipophilicity and electronic effects on binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Pyrimidinone vs. Pyridazinone Derivatives The pyrimidinone core in the target compound differs from pyridazinone-based analogs (e.g., compounds 6e–6h in ). Pyridazinones have two adjacent nitrogen atoms in the six-membered ring, which may alter electronic distribution and binding modes compared to pyrimidinones. For instance, pyridazinones in 6e–6h show IR C=O stretches at 1664–1681 cm⁻¹, slightly higher than typical pyrimidinones (~1650–1670 cm⁻¹), suggesting stronger dipole interactions .
  • Pyrimidin-2-ylamino Analogs Compound 4j () contains a pyrimidin-2-ylamino group linked to a phenylacetamide. This structural difference may explain its lower reported solubility compared to the target compound .

Substituent Effects

  • Fluorophenyl vs. Chlorophenyl/Methoxyphenyl The 4-fluorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to chlorophenyl analogs (e.g., 6h in , logP ~3.8). Fluorine’s electronegativity may also improve binding specificity, as seen in SARS-CoV-2 protease inhibitors where fluorophenyl groups stabilize interactions with Gly143 .
  • Acetamide Linker Variations
    The target compound’s acetamide linker is structurally analogous to 4j () but differs from thioacetamide derivatives (e.g., 9 in ). Thioamides exhibit lower metabolic stability due to susceptibility to oxidation, whereas the acetamide in the target compound may offer better pharmacokinetic profiles .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Key Interactions Yield (%) logP (Estimated)
Target Compound Pyrimidinone 4-Fluorophenyl, 2-Methoxyphenethyl H-bond (C=O), hydrophobic N/A 3.5
4j () Pyrimidin-2-ylamino 2,4-Dimethoxyphenyl, Fluorophenyl π-π stacking, H-bond (NH) 82 4.2
6g () Pyridazinone 4-Fluorophenylpiperazine H-bond (C=O), ionic 42 3.8
8a () Pyridazinone 4-Bromophenyl, Methylthio Van der Waals, dipole 10 4.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

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